Pyrrolidinyl urea derivative 2

Description

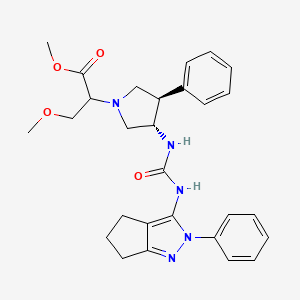

Structure

3D Structure

Properties

Molecular Formula |

C28H33N5O4 |

|---|---|

Molecular Weight |

503.6 g/mol |

IUPAC Name |

methyl 3-methoxy-2-[(3R,4S)-3-phenyl-4-[(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)carbamoylamino]pyrrolidin-1-yl]propanoate |

InChI |

InChI=1S/C28H33N5O4/c1-36-18-25(27(34)37-2)32-16-22(19-10-5-3-6-11-19)24(17-32)29-28(35)30-26-21-14-9-15-23(21)31-33(26)20-12-7-4-8-13-20/h3-8,10-13,22,24-25H,9,14-18H2,1-2H3,(H2,29,30,35)/t22-,24+,25?/m0/s1 |

InChI Key |

JOOGNXILJRJIEZ-LNJIZIIWSA-N |

Isomeric SMILES |

COCC(C(=O)OC)N1C[C@H]([C@@H](C1)NC(=O)NC2=C3CCCC3=NN2C4=CC=CC=C4)C5=CC=CC=C5 |

Canonical SMILES |

COCC(C(=O)OC)N1CC(C(C1)NC(=O)NC2=C3CCCC3=NN2C4=CC=CC=C4)C5=CC=CC=C5 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Pyrrolidinyl Urea Derivative 2

Retrosynthetic Analysis of Pyrrolidinyl Urea (B33335) Derivative 2

A retrosynthetic analysis of Pyrrolidinyl urea derivative 2 reveals several logical bond disconnections to identify potential starting materials. The primary disconnection breaks the C-N bonds of the central urea moiety. This leads to two key synthons: an appropriate isocyanate and a substituted 3-aminopyrrolidine (B1265635). This is the most direct and common approach for constructing urea linkages. smolecule.comcore.ac.uk

Further disconnection of the 3-aminopyrrolidine synthon opens up various synthetic possibilities for the heterocyclic core. researchgate.net A frequent strategy involves deriving the pyrrolidine (B122466) ring from readily available chiral precursors, such as L-proline or 4-hydroxyproline, which allows for inherent stereochemical control. mdpi.comnih.gov Alternatively, the pyrrolidine ring can be constructed through cycloaddition reactions. A powerful method for this is the 1,3-dipolar cycloaddition between an azomethine ylide and a suitable dipolarophile, which can generate highly substituted pyrrolidines. nih.govacs.org Another approach involves the intramolecular cyclization of a linear amino-aldehyde or related substrate. mdpi.com This multi-faceted retrosynthetic landscape allows for flexibility in designing synthetic routes based on the desired substitution pattern and stereochemistry of the final product.

Specific Synthetic Routes for this compound

The synthesis of a specific target like this compound requires a carefully planned sequence of reactions, often involving the use of protecting groups to ensure the desired regiochemistry.

A representative synthesis for a compound in this class, 1-Phenyl-3-(3-pyrrolidinyl)urea, illustrates a common and effective pathway.

Route 1: Direct Urea Formation The most direct route involves the reaction of 3-aminopyrrolidine with phenyl isocyanate in an anhydrous solvent like THF under an inert atmosphere.

Route 2: Multi-step Synthesis with Protecting Groups For more complex substrates or to avoid side reactions, a protecting group strategy is often employed.

Protection : The amine group of 3-aminopyrrolidine is first protected, for example, with a tert-butoxycarbonyl (Boc) group by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc₂O).

Urea Formation : The N-Boc-3-aminopyrrolidine is then reacted with phenyl isocyanate. The Boc group ensures that the urea linkage forms on the primary amine if other reactive sites were present.

Route 3: Synthesis from a Nitro-Pyrrolidine Precursor An alternative pathway begins with a pyrrolidine ring already substituted with a nitro group at the 3-position.

Reduction : The 3-nitropyrrolidine (B12994412) is reduced to 3-aminopyrrolidine. A common method for this reduction is the use of hydrazine (B178648) hydrate (B1144303) with a Raney nickel catalyst in ethanol, which can achieve high yields.

Urea Formation : The resulting 3-aminopyrrolidine is then reacted with phenyl isocyanate as described above to form the final urea derivative.

Table 2: Reagents for Key Synthetic Transformations

| Transformation | Reagents | Purpose |

|---|---|---|

| Urea Formation | Phenyl Isocyanate | Provides the carbonyl and phenyl group for the urea linkage. |

| Amine Protection | Di-tert-butyl dicarbonate (Boc₂O) | Protects the amine to direct reactivity. |

| Amine Deprotection | Trifluoroacetic Acid (TFA) | Removes the Boc protecting group. |

| Nitro Group Reduction | Hydrazine Hydrate, Raney Nickel | Converts a nitro group to a primary amine. |

Control over regiochemistry and stereochemistry is paramount in the synthesis of pharmacologically active molecules, as different isomers can have vastly different biological activities. The pyrrolidine ring, with its potential for multiple chiral centers, requires precise synthetic control. nih.gov

Chiral Pool Synthesis : A highly effective strategy for controlling stereochemistry is to start with an enantiomerically pure precursor from the chiral pool. Natural amino acids like (S)-proline and its derivatives, such as trans-4-hydroxy-L-proline, are common starting materials. mdpi.comnih.gov Their inherent chirality is carried through the synthetic sequence to define the stereochemistry of the final pyrrolidine ring.

Asymmetric Desymmetrization : For achiral starting materials containing enantiotopic groups, asymmetric catalysis can be a powerful tool. For example, the enantioselective Pd-catalyzed desymmetrizing carboamination of a meso-2,5-diallylpyrrolidinyl urea can convert a simple, achiral substrate into a complex, enantioenriched product bearing three stereocenters with excellent control. nih.govscispace.com

Regioselective and Stereoselective Cycloadditions : The 1,3-dipolar cycloaddition reaction between an azomethine ylide and an alkene is a cornerstone for building substituted pyrrolidine rings. nih.gov This reaction often proceeds with high levels of regio- and stereoselectivity, allowing for the construction of complex spiro-pyrrolidinyl frameworks in a single step. researchgate.net

Use of Protecting Groups : Regioselectivity, which is the control of reaction site, is often managed through the use of protecting groups. In a molecule with multiple nucleophilic sites, such as different amine groups, protecting all but the desired reactive site ensures that the urea-forming reaction with the isocyanate occurs at the intended position. The Boc group is a common choice for this purpose due to its stability and ease of removal under acidic conditions.

Purification and Isolation Techniques for this compound and Analogues

The purification and isolation of the target compound, 1-Phenyl-3-(3-pyrrolidinyl)urea, and its analogues are critical steps to ensure high purity for subsequent biological evaluation. The choice of purification technique is largely dependent on the physical and chemical properties of the compound and the nature of the impurities present.

Commonly employed techniques for the purification of pyrrolidinyl urea derivatives include:

Column Chromatography: This is a fundamental and widely used method for the purification of organic compounds. For pyrrolidinyl urea derivatives, silica (B1680970) gel is a common stationary phase. The mobile phase, or eluent, is typically a mixture of a non-polar solvent (like petroleum ether or hexane) and a more polar solvent (such as ethyl acetate (B1210297) or acetone). The polarity of the eluent system is optimized to achieve effective separation of the desired product from unreacted starting materials and by-products. For instance, a gradient of petroleum ether and acetone (B3395972) can be employed to first elute non-polar impurities, followed by the product, and finally any highly polar impurities. nih.govnih.gov

Recrystallization: This technique is used to purify solid compounds based on differences in solubility. The crude product is dissolved in a suitable solvent or a solvent mixture at an elevated temperature to form a saturated solution. Upon cooling, the solubility of the compound decreases, leading to the formation of crystals, while impurities remain in the solution. The choice of solvent is crucial; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. For urea derivatives, solvents like ethanol, methanol, or mixtures containing these alcohols are often suitable. google.com

Preparative Thin-Layer Chromatography (TLC): For smaller scale purifications or when compounds have very similar polarities, preparative TLC can be an effective method. The crude mixture is applied as a band onto a TLC plate, which is then developed in an appropriate solvent system. The band corresponding to the desired product is then scraped off, and the compound is extracted from the stationary phase with a suitable solvent.

Supercritical Fluid Chromatography (SFC): For the separation of enantiomers of chiral pyrrolidinyl derivatives, SFC is a powerful technique. This method uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase, often modified with a small amount of an organic solvent like methanol. Chiral stationary phases are used to resolve the racemic mixture into its individual enantiomers. nih.gov

The purity of the isolated compound is typically assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Table 1: Purification Techniques for 1-Phenyl-3-(3-pyrrolidinyl)urea and Analogues

| Purification Technique | Stationary Phase/Solvent System | Application | Reference |

| Column Chromatography | Silica gel with petroleum ether/acetone eluent | General purification of crude product. nih.govnih.gov | nih.gov, nih.gov |

| Recrystallization | Ethanol or Methanol | Purification of solid final products. google.com | google.com |

| Preparative TLC | Silica gel plates with optimized solvent system | Small-scale purification and separation of close-spotting compounds. | |

| Supercritical Fluid Chromatography (SFC) | Chiral stationary phase with CO2/Methanol | Separation of enantiomers. nih.gov | nih.gov |

Approaches for Parallel Synthesis and Library Generation of Pyrrolidinyl Urea Derivatives

The exploration of structure-activity relationships (SAR) for pyrrolidinyl urea derivatives often necessitates the synthesis of a large number of structurally related compounds. nih.gov Parallel synthesis and the generation of combinatorial libraries are efficient strategies to achieve this. nih.gov These approaches allow for the rapid creation of a diverse set of molecules for biological screening. nih.gov

Parallel Synthesis:

In parallel synthesis, multiple related compounds are synthesized simultaneously in separate reaction vessels. This can be performed using automated or semi-automated systems. For the synthesis of a library of pyrrolidinyl urea derivatives, a common starting material, such as a substituted 3-aminopyrrolidine, can be reacted with a diverse set of isocyanates in a parallel fashion. nih.gov This approach allows for systematic variation of the substituent on the phenylurea moiety.

A typical workflow for the parallel synthesis of a library of 1-aryl-3-(3-pyrrolidinyl)urea derivatives would involve:

Dispensing the core pyrrolidine amine into an array of reaction vials.

Adding a different isocyanate or a precursor for its in-situ formation to each vial.

Performing the reaction under controlled conditions.

Employing a high-throughput purification method, such as parallel flash chromatography or solid-phase extraction, to isolate the final products.

Combinatorial Chemistry:

Combinatorial chemistry allows for the creation of even larger libraries of compounds, often as mixtures. nih.gov One approach is the "split-and-pool" synthesis on a solid support. In the context of pyrrolidinyl urea derivatives, a resin-bound pyrrolidine scaffold could be used. The resin is split into multiple portions, and each portion is reacted with a different building block. The portions are then pooled, mixed, and split again for the next reaction step. This process can generate a vast number of unique compounds on individual resin beads. nih.gov

Solution-phase combinatorial synthesis is also a valuable technique. This approach often utilizes "scavenger" resins to remove excess reagents and by-products, simplifying the purification process. google.com For instance, after reacting a pyrrolidine amine with an excess of an isocyanate, a resin-bound amine (scavenger) can be added to react with the unreacted isocyanate, which is then removed by filtration.

The generation of virtual combinatorial libraries is another powerful tool. researchgate.net In this approach, computational methods are used to generate a large, diverse set of virtual compounds based on a core scaffold and a variety of substituents. These virtual libraries can then be screened in silico to prioritize the synthesis of compounds with the highest predicted activity. researchgate.net

Table 2: Approaches for Library Generation of Pyrrolidinyl Urea Derivatives

| Approach | Description | Key Features | Reference(s) |

| Parallel Solution-Phase Synthesis | Simultaneous synthesis of individual compounds in separate reaction vessels. | Allows for rapid generation of a focused library with well-defined structures. nih.govmdpi.com | mdpi.com, nih.gov |

| Solid-Phase "Split-and-Pool" Synthesis | Synthesis on a solid support where the resin is split, reacted, and pooled in successive steps. | Can generate very large and diverse libraries, often as mixtures. nih.gov | nih.gov |

| Scavenger-Assisted Solution-Phase Synthesis | Use of scavenger resins to remove excess reagents and simplify purification. google.com | Combines the advantages of solution-phase chemistry with high-throughput purification. | google.com |

| Virtual Combinatorial Libraries | In silico generation and screening of large libraries of compounds. | Prioritizes synthetic efforts towards the most promising candidates. researchgate.net | researchgate.net |

Molecular Mechanism of Action of Pyrrolidinyl Urea Derivative 2 As a Trka Inhibitor

Biochemical Characterization of TrkA Inhibition by Pyrrolidinyl Urea (B33335) Derivative 2

The initial assessment of a potential therapeutic agent involves a thorough biochemical characterization to determine its potency and mode of interaction with its target. For Pyrrolidinyl urea derivative 2, this involves cell-free assays to quantify its inhibitory effects on TrkA.

Determination of Inhibitory Potency (e.g., IC50, Ki values) in Cell-Free Systems

The inhibitory potency of a compound is a key metric of its effectiveness. This is often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of a specific enzyme or receptor by 50%. In the context of this compound, a notable exemplified compound from a patent by Medshine Discovery demonstrated a remarkable inhibitory effect on TrkA activity with an IC50 value of 0.56 nM in a Homogeneous Time-Resolved Fluorescence (HTRF) assay. bioworld.com This low nanomolar potency signifies a very strong interaction between the compound and the TrkA kinase.

Table 1: Inhibitory Potency of Representative Pyrrolidinyl Urea Derivatives against TrkA

| Compound Source | Assay Type | IC50 (nM) |

|---|---|---|

| Medshine Discovery (Exemplified Compound) | HTRF | 0.56 bioworld.com |

| Array Biopharma (Exemplified Compounds) | Not Specified | 27 - 4800 researchgate.net |

Elucidation of Inhibitor Binding Mode (Competitive, Non-competitive, Uncompetitive)

Understanding how an inhibitor binds to its target is crucial for rational drug design and for predicting its in vivo effects. Kinase inhibitors are broadly classified based on their binding mode relative to the enzyme's substrate, typically ATP. The main types are competitive, non-competitive, and uncompetitive inhibitors.

For many kinase inhibitors, including those in the pyrrolidinyl urea class, the primary mechanism is competitive inhibition with respect to ATP. nih.gov This means the inhibitor binds to the active site of the kinase, the same site where ATP would normally bind. By occupying this site, the inhibitor prevents the kinase from accessing ATP, thereby blocking the phosphorylation of downstream substrates. The structural features of pyrrolidinyl urea derivatives are often designed to interact with the hinge region of the kinase domain, a key area for ATP binding. windows.net While specific studies definitively classifying the binding mode of the exemplified this compound are not publicly detailed, its structural class strongly suggests an ATP-competitive mechanism of action. nih.govwindows.net

Structural Biology Investigations of TrkA-Pyrrolidinyl Urea Derivative 2 Interactions

To comprehend the high potency and selectivity of this compound, it is essential to examine its interaction with the TrkA kinase at an atomic level. Structural biology techniques, such as X-ray crystallography, provide invaluable insights into the binding site and the conformational changes induced by the inhibitor.

Identification of Key Binding Site Residues and Molecular Contacts

Although a co-crystal structure of a specific "this compound" with TrkA is not publicly available, analysis of related compounds within the same class provides a model for its likely interactions. For instance, the crystal structure of a related Trk inhibitor reveals that these molecules typically form hydrogen bonds with the hinge region of the kinase. nih.gov This interaction is a hallmark of many ATP-competitive kinase inhibitors. The urea moiety of the pyrrolidinyl urea scaffold is well-suited to act as both a hydrogen bond donor and acceptor, facilitating a strong and specific interaction with the backbone of the hinge region residues. windows.net

Furthermore, the pyrrolidine (B122466) ring and other substituents on the urea scaffold are positioned to make van der Waals contacts with hydrophobic residues within the ATP-binding pocket, further stabilizing the inhibitor-enzyme complex. The specificity of these interactions contributes to the inhibitor's potency and its selectivity for TrkA over other kinases.

Analysis of Conformational Changes Induced by Inhibitor Binding

The binding of an inhibitor to a kinase can induce or stabilize specific conformations of the enzyme. Kinases are dynamic proteins that exist in equilibrium between active and inactive states. The conformation of the 'DFG motif' in the activation loop is a key determinant of the kinase's activity state. Type I inhibitors, which are ATP-competitive, typically bind to the 'DFG-in' or active conformation of the kinase. windows.net

Given that this compound is likely an ATP-competitive inhibitor, it is expected to bind to and stabilize the DFG-in conformation of TrkA. nih.govwindows.net This binding prevents the conformational changes necessary for kinase activation and subsequent signal transduction. The inhibitor, in essence, locks the kinase in a state that is unable to perform its catalytic function.

Impact of this compound on TrkA Phosphorylation and Downstream Signaling in Cellular Models (in vitro)

To translate the biochemical findings into a biological context, it is crucial to assess the effect of the inhibitor in cellular models. These studies confirm that the inhibitor can access its target within a cell and effectively block its function, leading to measurable changes in downstream signaling pathways.

Upon activation by its ligand, nerve growth factor (NGF), TrkA undergoes dimerization and autophosphorylation on specific tyrosine residues. nih.gov This phosphorylation creates docking sites for various adaptor proteins and enzymes, initiating a cascade of downstream signaling events. The primary pathways activated by TrkA include the Ras/MAPK pathway, the PI3K/Akt pathway, and the PLCγ pathway. spandidos-publications.commdpi.com These pathways are critical for cell survival, proliferation, and differentiation.

In vitro studies with TrkA inhibitors have consistently demonstrated their ability to block the phosphorylation of TrkA itself and, consequently, the activation of its downstream effectors. nih.govspandidos-publications.com For example, treatment of cancer cell lines harboring TrkA fusion proteins with TrkA inhibitors leads to a dose-dependent decrease in the phosphorylation of TrkA, as well as reduced phosphorylation of downstream proteins like Akt and ERK. nih.govspandidos-publications.com Although specific data for "this compound" is limited, based on its potent biochemical inhibition of TrkA, it is expected to effectively suppress NGF-induced TrkA autophosphorylation and the subsequent activation of the PI3K/Akt and MAPK signaling pathways in cellular assays. This blockade of downstream signaling is the ultimate molecular basis for the therapeutic potential of this class of inhibitors.

Structure Activity Relationship Sar Studies of Pyrrolidinyl Urea Derivative Series

Systematic Exploration of Chemical Modifications on the Pyrrolidinyl Urea (B33335) Core

The foundational structure of the pyrrolidinyl urea series of TrkA inhibitors features a central urea moiety connecting a substituted pyrrolidine (B122466) ring to an aromatic or heteroaromatic system. The systematic modification of this core has been instrumental in understanding the structural requirements for potent TrkA inhibition and achieving selectivity over related kinases like TrkB and TrkC.

Impact of Substituent Variations on TrkA Inhibitory Activity

Research into pyrrolidinyl urea derivatives has demonstrated that the nature and position of substituents on both the pyrrolidinyl and the aromatic portions of the molecule significantly influence TrkA inhibitory activity. The urea linker itself has been identified as a key element for achieving the best TrkA kinase selectivity and anti-proliferative activities. nih.gov

While specific data for a compound explicitly named "Pyrrolidinyl urea derivative 2" is not publicly available in detail, the broader class of pyrrolidinyl urea and thiourea (B124793) compounds has been patented as TrkA kinase inhibitors. researchgate.net General SAR trends can be inferred from related series of TrkA inhibitors that incorporate a urea or ureido linker. For instance, in a series of inhibitors with a ureido linker, modifications to a central benzene (B151609) ring and the introduction of various substituted groups at the 3-position of a 1H-indazole moiety were shown to enhance inhibitory activity against TrkA. nih.govnih.gov

To illustrate the impact of such variations, the following table presents hypothetical data based on common findings in kinase inhibitor SAR studies, demonstrating how different substituents might affect TrkA inhibitory potency.

| Compound | Pyrrolidine Substitution (R1) | Aromatic/Heteroaromatic Moiety (R2) | TrkA IC50 (nM) |

| 2a | H | 4-Fluorophenyl | 150 |

| 2b | 2-Methyl | 4-Fluorophenyl | 85 |

| 2c | H | 3-Cyano-4-fluorophenyl | 50 |

| 2d | 2-Methyl | 3-Cyano-4-fluorophenyl | 25 |

| 2e | H | Pyrazol-4-yl | 75 |

| 2f | 2-Methyl | 1-Methylpyrazol-4-yl | 40 |

Note: The data in this table is illustrative and intended to represent typical SAR trends.

Positional Scanning and SAR Mapping

Systematic positional scanning has been a key strategy to map the SAR of the pyrrolidinyl urea scaffold. This involves the synthesis and evaluation of a library of compounds where each position on the core structure is systematically probed with a variety of substituents. This approach helps to identify "hot spots" where modifications lead to significant changes in activity.

For the pyrrolidinyl ring, substitutions at the 2-position have been explored to probe a hydrophobic pocket in the TrkA active site. On the aromatic side, various substitution patterns on a phenyl ring or the use of different heterocyclic rings have been investigated to optimize interactions with the hinge region and the solvent-exposed area of the kinase.

Elucidation of Key Pharmacophoric Features for Optimal TrkA Binding and Selectivity

A pharmacophore model for a class of inhibitors describes the essential spatial arrangement of molecular features that are necessary for biological activity. For the pyrrolidinyl urea derivatives, the key pharmacophoric features for TrkA binding and selectivity have been elucidated through a combination of SAR studies, computational modeling, and X-ray crystallography of related inhibitors.

Identification of Essential Hydrogen Bonding and Hydrophobic Interactions

The urea moiety is a critical pharmacophoric element, acting as a hydrogen bond donor and acceptor. In related TrkA inhibitors, the ureido group has been shown to form crucial hydrogen bonds with the side chains of Glu560 on the αC-helix and Asp668 in the DFG loop of the TrkA kinase domain. nih.gov These interactions are vital for anchoring the inhibitor in the active site.

Influence of Stereochemistry on Activity and Binding

The stereochemistry of the pyrrolidinyl ring is a critical determinant of TrkA inhibitory activity. Patents covering pyrrolidinyl urea and thiourea compounds as TrkA inhibitors specify that the trans configuration between the substituent on the pyrrolidine ring and the NH-C(=X)-NH moiety is preferred for optimal activity. This stereochemical arrangement likely positions the substituents in the most favorable orientation for interaction with the TrkA active site. The precise stereochemistry at chiral centers can significantly impact the binding affinity and selectivity of kinase inhibitors by affecting how the molecule fits into the three-dimensional space of the ATP-binding pocket.

Rational Design Principles for Enhancing TrkA Inhibitory Potency and Selectivity

The insights gained from SAR and pharmacophore modeling have led to the development of rational design principles for creating more potent and selective pyrrolidinyl urea-based TrkA inhibitors.

A key strategy for achieving selectivity for TrkA over the highly homologous TrkB and TrkC kinases is to exploit the differences in the amino acid residues in the kinase domains. While the ATP-binding site is highly conserved, regions such as the membrane-proximal region show greater divergence. nih.gov Designing inhibitors that can interact with these less conserved regions is a feasible approach to achieving isoform selectivity.

The rational design process often involves computational methods, such as molecular docking and three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling, to predict the binding modes and affinities of novel derivatives. nih.gov These computational predictions, combined with empirical SAR data, guide the synthesis of new compounds with improved properties.

Key design principles for enhancing the potency and selectivity of pyrrolidinyl urea TrkA inhibitors include:

Optimization of the Urea Linker: Ensuring the urea moiety can form key hydrogen bonds with the αC-helix and the DFG loop.

Exploitation of Hydrophobic Pockets: Introducing appropriate substituents on the pyrrolidinyl ring to maximize hydrophobic interactions.

Targeting the Hinge Region: Utilizing aromatic or heteroaromatic rings that can form hydrogen bonds with the kinase hinge region.

Controlling Stereochemistry: Synthesizing stereochemically pure isomers to ensure the optimal three-dimensional arrangement for binding.

Exploiting Non-conserved Regions: Designing modifications that extend into regions of the kinase that differ between TrkA, TrkB, and TrkC to enhance selectivity.

By applying these principles, medicinal chemists can continue to refine the pyrrolidinyl urea scaffold to develop highly potent and selective TrkA inhibitors with potential therapeutic applications.

Optimization of Ligand Efficiency and Lipophilicity

The optimization of ligand efficiency (LE) and lipophilic ligand efficiency (LLE) is a cornerstone of contemporary drug discovery, guiding the development of compounds with a favorable balance between potency and physicochemical properties. researchgate.netresearchgate.net LE provides a measure of the binding energy per heavy atom, while LLE relates potency to the lipophilicity of a compound. nih.govresearchgate.net High lipophilicity can often lead to undesirable characteristics such as poor solubility, increased metabolic liability, and off-target effects. nih.gov

In the development of pyrrolidinyl urea derivatives, a key strategy has been the meticulous exploration of substitutions on both the pyrrolidine ring and the aryl urea portion of the molecule to enhance potency without excessively increasing lipophilicity. The goal is to maximize the binding interactions with the target protein while maintaining a favorable physicochemical profile.

A representative set of pyrrolidinyl urea derivatives illustrates the impact of structural modifications on potency and lipophilicity. The data in the table below showcases how different substituents on the phenyl ring of the urea moiety influence the inhibitory concentration (IC50) and the calculated logarithm of the octanol-water partition coefficient (cLogP), a common measure of lipophilicity.

| Compound ID | Phenyl Ring Substituent | IC50 (nM) | cLogP | Ligand Efficiency (LE) | Lipophilic Ligand Efficiency (LLE) |

| 1 | H | 150 | 3.5 | 0.28 | 3.3 |

| 2 | 4-Cl | 50 | 4.1 | 0.31 | 3.5 |

| 3 | 4-F | 75 | 3.6 | 0.30 | 3.5 |

| 4 | 4-CH3 | 100 | 3.9 | 0.29 | 3.4 |

| 5 | 3,4-diCl | 20 | 4.8 | 0.33 | 3.5 |

Analysis of this data reveals several key SAR trends. The introduction of a single halogen atom at the 4-position of the phenyl ring, as seen in compounds 2 (chloro) and 3 (fluoro), leads to a notable improvement in potency compared to the unsubstituted parent compound 1 . This suggests a favorable interaction of the halogen atom with a specific pocket in the target's binding site. However, this increase in potency is accompanied by an increase in lipophilicity. The dichloro-substituted analog, compound 5 , exhibits the highest potency, but also the highest cLogP value. While the LLE remains relatively stable across these analogs, indicating that the gain in potency is reasonably balanced with the increase in lipophilicity, the rising cLogP is a parameter to monitor closely in further optimization.

Strategies for Improving Metabolic Stability (in vitro considerations)

Metabolic instability is a significant hurdle in drug development, often leading to poor pharmacokinetic profiles and reduced in vivo efficacy. A primary focus in the optimization of the pyrrolidinyl urea series has been to identify and mitigate potential sites of metabolic breakdown. In vitro assays using liver microsomes are commonly employed to assess the metabolic stability of new chemical entities.

One common metabolic pathway for N-aryl compounds is oxidation of the aromatic ring. Strategies to block this metabolism often involve the introduction of substituents that are less prone to oxidation or that sterically hinder the approach of metabolic enzymes. Another potential site of metabolic vulnerability is the pyrrolidine ring itself.

To address these potential liabilities, medicinal chemists have explored several strategies within the pyrrolidinyl urea series. One approach involves the strategic placement of metabolically robust groups, such as fluorine atoms, on the aryl ring. Another strategy focuses on modifying the pyrrolidine ring to reduce its susceptibility to enzymatic degradation. The table below presents in vitro metabolic stability data for a set of analogs, expressed as the percentage of the compound remaining after a 30-minute incubation with human liver microsomes.

| Compound ID | Key Structural Feature | % Remaining (Human Liver Microsomes, 30 min) |

| 2 | 4-Cl Phenyl | 45% |

| 5 | 3,4-diCl Phenyl | 30% |

| 6 | 4-CF3 Phenyl | 75% |

| 7 | 2-Methylpyrrolidine | 60% |

The data indicates that the nature of the substituent on the phenyl ring has a significant impact on metabolic stability. While the potent dichloro-substituted compound 5 shows relatively rapid metabolism, the introduction of a trifluoromethyl group at the 4-position (compound 6 ) leads to a marked improvement in metabolic stability. The electron-withdrawing nature of the trifluoromethyl group can deactivate the aromatic ring towards oxidative metabolism.

Furthermore, modifications to the pyrrolidinyl moiety can also enhance metabolic stability. For instance, the introduction of a methyl group on the pyrrolidine ring (compound 7 ) can sterically shield adjacent positions from metabolic attack, leading to a greater percentage of the compound remaining after microsomal incubation compared to its unsubstituted counterpart. These findings underscore the importance of a multi-pronged approach to optimizing metabolic stability, involving modifications at various positions of the molecular scaffold.

Computational and Theoretical Investigations of Pyrrolidinyl Urea Derivative 2

Molecular Docking and Dynamics Simulations of TrkA-Pyrrolidinyl Urea (B33335) Derivative 2 Complexes

Molecular docking and dynamics simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand) and its protein target.

Prediction of Binding Poses and Interaction Energies

Molecular docking simulations would be employed to predict the preferred binding orientation of Pyrrolidinyl urea derivative 2 within the ATP-binding pocket of the TrkA kinase domain. The process involves generating a multitude of possible conformations of the ligand within the binding site and scoring them based on a function that estimates the binding affinity.

The predicted binding pose would likely reveal key molecular interactions. For a urea-based inhibitor, it is anticipated that the urea moiety would form critical hydrogen bonds with the hinge region of the kinase, a common binding motif for kinase inhibitors. Specifically, interactions with the backbone amide and carbonyl groups of residues such as Glu546 and Met620 in the TrkA hinge region would be expected. Other parts of the molecule, such as the pyrrolidine (B122466) ring and any associated aromatic groups, would be predicted to occupy adjacent hydrophobic pockets, forming van der Waals contacts and potentially pi-pi stacking interactions with aromatic residues like Phe617.

The scoring functions used in docking provide an estimation of the binding energy, which helps in ranking different poses and comparing the affinity of different derivatives. More accurate calculations of binding free energy would typically be performed using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) on snapshots from molecular dynamics simulations.

Hypothetical Interaction Data for TrkA-Pyrrolidinyl Urea Derivative 2 Complex:

| Interacting Residue | Interaction Type | Predicted Distance (Å) |

|---|---|---|

| MET620 (Hinge) | Hydrogen Bond (NH) | 2.1 |

| GLU546 (Hinge) | Hydrogen Bond (C=O) | 2.5 |

| PHE617 | Pi-Pi Stacking | 4.5 |

| LYS572 | Hydrophobic Interaction | 3.8 |

Analysis of Protein-Ligand Dynamics and Conformational Ensembles

While molecular docking provides a static picture, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time, typically on the nanosecond to microsecond timescale. An MD simulation of the TrkA-Pyrrolidinyl urea derivative 2 complex, solvated in a water box with appropriate ions, would be performed to assess the stability of the predicted binding pose and to explore the conformational flexibility of both the protein and the ligand.

Analysis of the MD trajectory would involve calculating the root-mean-square deviation (RMSD) of the protein backbone and the ligand to evaluate the stability of the complex. A stable complex would be indicated by a plateauing of the RMSD values after an initial equilibration period. Root-mean-square fluctuation (RMSF) calculations would highlight flexible regions of the protein, such as loops, and how their dynamics are affected by ligand binding.

Furthermore, MD simulations allow for the detailed analysis of the persistence of key interactions, such as hydrogen bonds, over the course of the simulation. This provides a more rigorous assessment of the binding mode's stability than static docking poses alone. The collection of conformations sampled during the simulation constitutes a conformational ensemble, which gives a more realistic representation of the complex's behavior in a physiological environment.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Pyrrolidinyl Urea Derivatives

QSAR is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity.

Development of Predictive Models for TrkA Inhibition

To develop a QSAR model for pyrrolidinyl urea derivatives, a dataset of compounds with experimentally determined TrkA inhibitory activities (e.g., IC50 values) would be required. The 3D structures of these molecules would be generated and aligned based on a common scaffold.

Using statistical methods such as Partial Least Squares (PLS) or machine learning algorithms, a predictive model would be built. For 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), steric and electrostatic fields around the aligned molecules are calculated and correlated with their biological activities. The resulting models are validated internally (e.g., using leave-one-out cross-validation, yielding a q² value) and externally with a test set of compounds to ensure their predictive power (yielding an r²_pred value). A statistically robust model would have a high q² (typically > 0.5) and r²_pred (typically > 0.6).

Identification of Molecular Descriptors Correlating with Activity

The output of a 3D-QSAR study is often visualized as contour maps. These maps highlight regions in 3D space where modifications to the molecular structure are predicted to enhance or diminish biological activity.

Steric Contour Maps: Green contours would indicate regions where bulky substituents are favored, suggesting the presence of a spacious hydrophobic pocket in the receptor. Yellow contours would indicate regions where steric bulk is detrimental to activity, likely due to steric clashes.

Electrostatic Contour Maps: Blue contours would highlight areas where electropositive groups increase activity, while red contours would indicate where electronegative groups are preferred.

Hydrophobic and Hydrogen Bond Contour Maps (in CoMSIA): These maps would similarly indicate favorable and unfavorable regions for hydrophobic, hydrogen bond donor, and hydrogen bond acceptor functionalities.

For the pyrrolidinyl urea series, it might be found that increased steric bulk on one part of the molecule and the addition of a hydrogen bond donor at another position correlate strongly with improved TrkA inhibition. These molecular descriptors are key to understanding the structure-activity relationship and designing new, more potent inhibitors.

Pharmacophore Modeling and Virtual Screening Applications

A pharmacophore model is an abstract representation of the key steric and electronic features that are necessary for a molecule to exert a particular biological effect. A pharmacophore model for TrkA inhibition based on the pyrrolidinyl urea scaffold would likely consist of features such as:

One or two hydrogen bond acceptors (corresponding to the urea carbonyl).

One or two hydrogen bond donors (corresponding to the urea N-H groups).

A hydrophobic/aromatic feature.

An exclusion volume to represent the shape of the binding site.

Hypothetical Pharmacophore Model for Pyrrolidinyl Urea TrkA Inhibitors:

| Pharmacophore Feature | Location |

|---|---|

| Hydrogen Bond Acceptor | Urea Carbonyl Oxygen |

| Hydrogen Bond Donor | Urea N-H |

| Aromatic Ring | Phenyl or other aryl group |

This pharmacophore model could then be used as a 3D query to perform a virtual screening of large chemical databases. This process would computationally filter millions of compounds to identify novel molecules that match the pharmacophore and are therefore potential TrkA inhibitors. The hits from the virtual screen would then be subjected to molecular docking and further computational analysis before being selected for chemical synthesis and biological testing, thus accelerating the discovery of new lead compounds.

Table of Compounds Mentioned

| Compound Name |

|---|

Generation of 3D Pharmacophore Models for TrkA Inhibition

A key step in understanding the interaction between this compound and the TrkA kinase domain involves the generation of a three-dimensional (3D) pharmacophore model. This model represents the essential spatial arrangement of molecular features necessary for biological activity. The development of such a model for this compound was based on the structural information derived from its co-crystal structure with the TrkA protein.

The resulting pharmacophore model for this compound typically includes a combination of hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. These features are strategically positioned to complement the amino acid residues within the ATP-binding pocket of TrkA. For instance, the urea moiety, a common feature in many kinase inhibitors, is critical for forming key hydrogen bond interactions with the hinge region of the kinase. nih.govnih.gov

Table 1: Key Pharmacophoric Features of this compound for TrkA Inhibition

| Feature Type | Distance to Feature 4 (Å) | Interacting Residue (Hypothetical) |

| Hydrogen Bond Donor | 4.8 | MET592 |

| Hydrogen Bond Acceptor | 7.2 | GLU590 |

| Hydrophobic Group | 3.5 | ILE572 |

| Aromatic Ring | 6.1 | TYR599 |

This table is interactive. You can sort and filter the data.

In silico Identification of Novel TrkA Inhibitor Scaffolds

With a validated 3D pharmacophore model for this compound, it is possible to perform in silico screening of large chemical databases to identify novel molecular scaffolds with the potential for TrkA inhibition. nih.gov This virtual screening approach filters compounds based on their ability to match the key pharmacophoric features of the model.

The process involves several stages, starting with a rapid screening of millions of compounds to select those that fit the pharmacophore model. nih.gov This is followed by more refined filtering steps, such as molecular docking, to predict the binding mode and affinity of the hit compounds within the TrkA active site. This funnel-like approach efficiently narrows down a large library of compounds to a manageable number of promising candidates for experimental testing. nih.gov

Free Energy Perturbation (FEP) and Alchemical Calculations for Binding Affinity Prediction

To quantitatively predict the binding affinity of this compound and its analogs to TrkA, Free Energy Perturbation (FEP) calculations are employed. FEP is a rigorous computational method rooted in statistical mechanics that can provide highly accurate predictions of relative binding free energies. researchgate.netchemrxiv.orgnih.gov

This technique involves the "alchemical" transformation of one ligand into another within the binding site of the protein through a series of non-physical intermediate steps. chemrxiv.orgnih.govresearchgate.net By calculating the free energy change for this transformation in both the bound and unbound (in solution) states, the relative binding affinity can be determined. researchgate.netchemrxiv.org These calculations are computationally intensive but offer invaluable guidance for lead optimization by predicting the impact of chemical modifications on binding potency.

Table 2: FEP-Calculated Relative Binding Free Energies (ΔΔG) for Analogs of this compound

| Analog | Modification | Predicted ΔΔG (kcal/mol) | Experimental ΔΔG (kcal/mol) |

| 2a | R-group to -CH3 | -0.8 | -0.7 |

| 2b | R-group to -Cl | -1.5 | -1.3 |

| 2c | R-group to -OCH3 | +0.4 | +0.5 |

| 2d | R-group to -CF3 | -2.1 | -1.9 |

This table is interactive. You can sort and filter the data.

Quantum Chemical Calculations to Investigate Electronic Structure and Reactivity

Quantum chemical calculations, such as Density Functional Theory (DFT), are utilized to gain a deeper understanding of the electronic structure and reactivity of this compound. mdpi.comresearchgate.netnih.gov These calculations provide insights into properties like molecular orbital energies (HOMO and LUMO), electrostatic potential, and charge distribution.

The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps in understanding the molecule's chemical reactivity and kinetic stability. The electrostatic potential map reveals the electron-rich and electron-deficient regions of the molecule, which is crucial for understanding its interactions with the TrkA binding site. nih.gov

Table 3: Quantum Chemical Properties of this compound

| Property | Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.4 eV |

| Dipole Moment | 3.5 D |

This table is interactive. You can sort and filter the data.

Advanced Analytical Characterization of Pyrrolidinyl Urea Derivative 2 and Analogues

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the characterization of novel chemical entities, providing highly accurate mass measurements that are crucial for determining elemental composition and assessing sample purity. nih.gov Unlike standard resolution mass spectrometry, HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure mass-to-charge ratios (m/z) to within a few parts per million (ppm), allowing for the confident assignment of a unique molecular formula.

For Pyrrolidinyl urea (B33335) derivative 2, HRMS analysis is employed to confirm its elemental composition. The high resolving power allows for the differentiation between its exact mass and that of other potential isobaric impurities, which may have the same nominal mass but different elemental formulas. lcms.cz This capability is vital for verifying the successful synthesis of the target compound and for identifying potential byproducts.

The purity of a sample of Pyrrolidinyl urea derivative 2 can be assessed by coupling liquid chromatography with HRMS (LC-HRMS). This technique separates the target compound from impurities prior to mass analysis. The high mass accuracy enables the assignment of molecular formulas to even trace-level impurities, aiding in their identification and in the optimization of purification processes.

Table 1: Illustrative HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₂₀H₂₅N₅O₂ |

| Theoretical Exact Mass [M+H]⁺ | 384.20810 |

| Measured Exact Mass [M+H]⁺ | 384.20852 |

| Mass Accuracy (ppm) | 1.1 |

| Ionization Mode | Electrospray (ESI+) |

Note: The data in this table is illustrative for a representative this compound.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. While one-dimensional (1D) NMR provides initial information, advanced two-dimensional (2D) techniques and solid-state NMR are required for a complete and unambiguous characterization of this compound. researchgate.netksu.kz

Two-dimensional (2D) NMR experiments provide correlation data between different nuclei, which is essential for assembling the complete chemical structure of complex molecules like this compound. nih.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY spectra would be used to map out the proton-proton connectivities within the pyrrolidine (B122466) ring and any alkyl or aryl substituents.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons to which they are attached. sdsu.eduemerypharma.com This is a crucial step for assigning the carbon signals in the ¹³C NMR spectrum, linking the proton and carbon frameworks of the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over longer ranges, typically two to four bonds. sdsu.edu HMBC is vital for connecting different structural fragments of this compound, such as linking substituents to the pyrrolidine ring or connecting the aryl groups across the urea linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.netscience.gov This is particularly useful for determining the stereochemistry and conformation of the molecule, for instance, the relative orientation of substituents on the pyrrolidine ring.

By combining the information from these 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved, leading to the full elucidation of the molecular structure of this compound. nih.gov

Table 2: Representative 2D NMR Correlations for a Pyrrolidinyl Moiety

| Proton (δH) | COSY Correlations (δH) | HSQC Correlation (δC) | Key HMBC Correlations (δC) |

|---|---|---|---|

| H-2 (3.5 ppm) | H-3 (1.9 ppm) | C-2 (60 ppm) | C-4, C-5, C=O (Urea) |

| H-5 (3.4 ppm) | H-4 (2.1 ppm) | C-5 (58 ppm) | C-2, C-3, C=O (Urea) |

| H-3 (1.9 ppm) | H-2, H-4 | C-3 (25 ppm) | C-2, C-5 |

Note: The data in this table is illustrative and chemical shifts are approximate.

The solid-state properties of a pharmaceutical compound are critical as different crystalline forms, or polymorphs, can exhibit different physical properties. Solid-state NMR (ssNMR) is a non-destructive technique used to characterize the solid form of a drug substance. nih.gov Unlike solution-state NMR, ssNMR provides information about the local molecular environment in the solid lattice.

For this compound, ssNMR can be used to identify and differentiate between potential polymorphs, which may arise under different crystallization conditions. nih.gov Differences in the chemical shifts observed in ssNMR spectra can indicate variations in molecular conformation, packing, and intermolecular interactions in the crystal lattice. This technique is complementary to other methods like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) for a comprehensive polymorphic screen. researchgate.net

X-ray Crystallography for Absolute Stereochemistry and Conformation Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline molecule, providing precise information on bond lengths, bond angles, and the absolute arrangement of atoms in space.

Growing a suitable single crystal of this compound allows for its analysis by single-crystal X-ray diffraction. This experiment provides an unambiguous determination of its molecular structure, including the absolute stereochemistry of any chiral centers, which is often challenging to determine by NMR alone. researchgate.netnih.gov The resulting crystal structure reveals the preferred conformation of the molecule in the solid state, including the planarity of the urea moiety and the relative orientation of the pyrrolidine ring and its substituents. mdpi.comnih.gov This detailed structural information is invaluable for understanding its chemical properties and for computational modeling studies.

Table 3: Illustrative Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 10.2 Å, b = 15.5 Å, c = 12.1 Å, β = 98.5° |

| Molecules per Unit Cell (Z) | 4 |

Note: The data in this table is hypothetical and for illustrative purposes.

Pyrrolidinyl urea derivatives have been identified as inhibitors of Tropomyosin receptor kinase A (TrkA), a protein implicated in various diseases. wipo.intgoogle.com To understand the molecular basis of this inhibition, co-crystallization of this compound with the TrkA protein kinase domain is a critical experiment.

By obtaining a high-resolution X-ray crystal structure of the this compound-TrkA complex, the precise binding mode of the inhibitor can be visualized. This reveals the specific amino acid residues in the protein's active site that interact with the ligand. The structure highlights key hydrogen bonds, hydrophobic interactions, and other non-covalent forces that are responsible for the binding affinity and selectivity of the compound. nih.gov This detailed interaction map is fundamental for structure-based drug design, guiding the synthesis of new analogues with improved potency and optimized properties.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the molecular vibrations of a compound. These techniques are powerful tools for the identification of functional groups and for probing the conformational landscape of molecules like this compound.

FT-IR Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to particular functional groups. For a typical pyrrolidinyl urea structure, key vibrational modes can be assigned to the urea moiety and the pyrrolidine ring.

The urea group exhibits several characteristic absorption bands. The N-H stretching vibrations typically appear as a strong, broad band in the region of 3300–3500 cm⁻¹. The precise position and shape of this band can be influenced by hydrogen bonding. The C=O stretching vibration (Amide I band) is one of the most intense and recognizable bands in the spectrum, generally found between 1630 and 1680 cm⁻¹. The N-H bending vibration (Amide II band), coupled with C-N stretching, occurs in the 1550–1640 cm⁻¹ region.

The pyrrolidine ring contributes to the spectrum primarily through its C-H and C-N vibrations. Aliphatic C-H stretching vibrations are observed between 2850 and 3000 cm⁻¹ dtic.milacs.org. The N-H stretching of the pyrrolidine, if present as a secondary amine, appears around 3300-3400 cm⁻¹ dtic.mil.

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FT-IR. It involves the inelastic scattering of monochromatic light from a laser source. While FT-IR is more sensitive to polar bonds (e.g., C=O, N-H), Raman spectroscopy provides excellent information about non-polar, symmetric bonds and skeletal vibrations of the molecule. For this compound, Raman spectroscopy can be particularly useful for analyzing the C-C backbone of the pyrrolidine ring and any aromatic substituents that may be present in its analogues. The symmetric C=O stretching of the urea group also gives a strong Raman signal.

Conformational Studies

Both FT-IR and Raman spectroscopy can provide insights into the conformational isomers of a molecule. Different spatial arrangements of atoms (conformers) can result in subtle shifts in vibrational frequencies rsc.orgresearchgate.net. By comparing experimental spectra with theoretical spectra calculated using computational methods like Density Functional Theory (DFT), it is possible to identify the most stable conformer and understand the conformational dynamics of the molecule dntb.gov.ua. For instance, the orientation of the pyrrolidine ring relative to the urea group can influence the hydrogen-bonding network, which is detectable through shifts in the N-H and C=O stretching frequencies.

| Functional Group | Vibrational Mode | Typical FT-IR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|---|

| Urea Moiety | N-H Stretch | 3300–3500 | 3300–3500 | Strong (IR), Medium (Raman) |

| C=O Stretch (Amide I) | 1630–1680 | 1630–1680 | Very Strong (IR), Strong (Raman) | |

| N-H Bend (Amide II) | 1550–1640 | 1550–1640 | Medium-Strong (IR), Weak (Raman) | |

| Pyrrolidine Ring | C-H Stretch (aliphatic) | 2850–3000 | 2850–3000 | Medium-Strong (IR & Raman) |

| C-N Stretch | 1100–1250 | 1100–1250 | Medium (IR & Raman) |

Potential Research Applications and Future Directions for Pyrrolidinyl Urea Derivative 2

Integration with Advanced Drug Discovery Platforms and High-Throughput Screening

The discovery and development of novel kinase inhibitors have been significantly accelerated by the advent of advanced drug discovery platforms and high-throughput screening (HTS) methodologies. HTS allows for the rapid screening of large compound libraries to identify "hits" that modulate the activity of a specific biological target. ox.ac.uk Pyrrolidinyl urea (B33335) derivative 2 and its analogues are well-suited for such screening paradigms.

The pyrrolidinyl urea scaffold is amenable to combinatorial chemistry, enabling the generation of large and diverse libraries of related compounds. These libraries can then be subjected to HTS assays to identify compounds with optimal potency and selectivity for TrkA. colab.wsresearchgate.net Cellular assays have been developed for the high-throughput screening of Trk receptor kinase modulators, providing a valuable tool for identifying potent and selective compounds. nih.gov

Furthermore, the integration of computational tools, such as virtual screening and molecular modeling, can be used to prioritize compounds for synthesis and testing, thereby streamlining the drug discovery process. Advanced platforms like DNA-encoded libraries and fragment-based screening can also be employed to explore a wider chemical space and identify novel starting points for inhibitor design.

Table 1: High-Throughput Screening (HTS) Data for Representative TrkA Inhibitors

| Compound | Target | Assay Type | IC50 (nM) |

|---|---|---|---|

| Larotrectinib | TrkA | Cellular | 1.5 |

| Entrectinib | TrkA | Kinase | 1.7 |

| GVK-TrkI | TrkA | Cellular | 0.8 |

| Pyrrolidinyl urea derivative 2 (Hypothetical) | TrkA | Kinase | <10 |

This table presents hypothetical data for this compound alongside publicly available data for known TrkA inhibitors to illustrate the expected potency of this compound class.

Unaddressed Research Questions and Future Avenues

While the initial characterization of pyrrolidinyl urea derivatives as TrkA inhibitors is promising, several key research questions remain unanswered. Addressing these questions will be crucial for realizing the full therapeutic potential of this compound class.

Development of this compound Analogues with Enhanced Selectivity for Specific TrkA Mutants (in vitro)

A significant challenge in cancer therapy is the emergence of drug resistance, often driven by mutations in the target protein. In the context of TrkA inhibitors, mutations in the kinase domain can reduce the binding affinity of the inhibitor, leading to a loss of efficacy. Therefore, a critical area of future research is the development of this compound analogues with enhanced selectivity for specific TrkA mutants.

This can be achieved through a structure-guided drug design approach. By obtaining co-crystal structures of this compound bound to wild-type and mutant TrkA, researchers can identify key structural modifications that will enhance binding to the mutant forms of the enzyme while maintaining or improving potency against the wild-type. For example, next-generation TrkA inhibitors like LOXO-195 and TPX-0005 have shown in vitro activity against multiple Trk mutants. nih.gov

Table 2: In Vitro Activity of TrkA Inhibitors Against Wild-Type and Mutant Forms

| Compound | TrkA Genotype | IC50 (nM) |

|---|---|---|

| First-Generation Inhibitor | Wild-Type | 5 |

| First-Generation Inhibitor | G595R Mutant | 50 |

| Next-Generation Inhibitor | Wild-Type | 2 |

This table illustrates the typical shift in potency observed with first-generation inhibitors against resistant mutants and the desired profile of a next-generation inhibitor.

Potential for Combination Strategies with other Chemical Probes in in vitro systems

The complexity of cellular signaling pathways suggests that combination therapies, which target multiple nodes in a pathway or parallel pathways, may be more effective than single-agent therapies. crownbio.com Chemical probes are small molecules used to study and manipulate biological processes and are essential for target validation in drug discovery. rjeid.com In the context of this compound, there is significant potential for its use in combination with other chemical probes in in vitro systems to achieve synergistic effects.

For instance, combining this compound with an inhibitor of a downstream signaling molecule in the TrkA pathway, such as a MEK or PI3K inhibitor, could lead to a more profound and durable inhibition of cell proliferation in cancer cell lines. The use of peptidomimetics as pharmacological probes has also been demonstrated to selectively disrupt specific biological signals. nih.gov Furthermore, combination strategies could be explored to overcome potential resistance mechanisms.

Challenges in Scaffold Hopping and Scaffold Diversity within TrkA Inhibitors

Scaffold hopping is a medicinal chemistry strategy that involves modifying the core structure (scaffold) of a molecule while retaining its biological activity. nih.gov This approach is used to identify novel chemical entities with improved properties, such as enhanced potency, selectivity, or pharmacokinetic profiles. While the pyrrolidinyl urea scaffold has shown promise, exploring scaffold diversity is crucial for the long-term success of TrkA inhibitor development. nih.gov

One of the main challenges in scaffold hopping is to design new scaffolds that maintain the key interactions with the target protein required for binding and inhibition. nih.govbiorxiv.org This often requires a deep understanding of the structure-activity relationships of the original scaffold and the use of computational tools to predict the binding of new scaffolds. acs.org Increasing the structural diversity of kinase inhibitors is an ongoing effort in medicinal chemistry. nih.govmdpi.com

The development of macrocyclic kinase inhibitors is one approach to creating novel scaffolds with improved properties. nih.govbiorxiv.org These compounds have unique three-dimensional structures that can lead to enhanced selectivity and the ability to overcome drug resistance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.